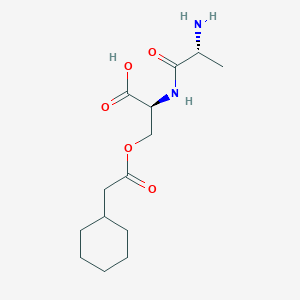
D-Alanyl-O-(cyclohexylacetyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both D-alanine and L-serine residues, linked through an O-(cyclohexylacetyl) group. The combination of these elements contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Cyclohexylacetyl Derivative: Cyclohexylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with the protected L-serine to form the O-(cyclohexylacetyl)-L-serine intermediate.
Incorporation of D-Alanine: The protected O-(cyclohexylacetyl)-L-serine is then coupled with D-alanine using a peptide coupling reagent like N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
D-Alanyl-O-(cyclohexylacetyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylacetyl group, where nucleophiles like amines or thiols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives with altered functional groups
Substitution: Formation of substituted derivatives with new functional groups
Aplicaciones Científicas De Investigación
D-Alanyl-O-(cyclohexylacetyl)-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-(cyclohexylacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
D-Alanyl-L-serine: Lacks the cyclohexylacetyl group, resulting in different chemical properties and reactivity.
Cyclohexylacetyl-L-serine: Does not contain the D-alanine residue, leading to variations in biological activity.
D-Alanyl-O-(benzylacetyl)-L-serine: Contains a benzylacetyl group instead of cyclohexylacetyl, affecting its chemical behavior and applications.
Uniqueness
D-Alanyl-O-(cyclohexylacetyl)-L-serine is unique due to the presence of both D-alanine and L-serine residues linked through an O-(cyclohexylacetyl) group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
921933-71-3 |
|---|---|
Fórmula molecular |
C14H24N2O5 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11+/m1/s1 |
Clave InChI |
MIOWJVHSOMMKFL-KOLCDFICSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


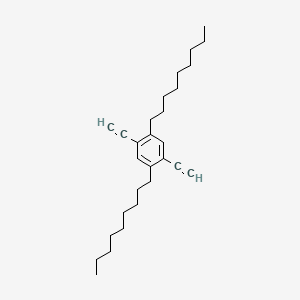
![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
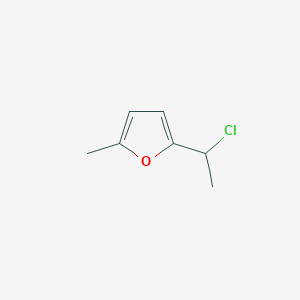
![Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-](/img/structure/B12616514.png)
![3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B12616516.png)
![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)
![4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12616520.png)
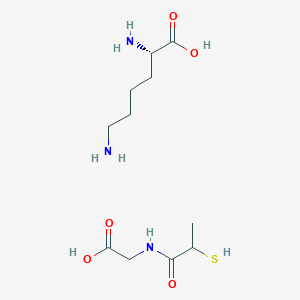
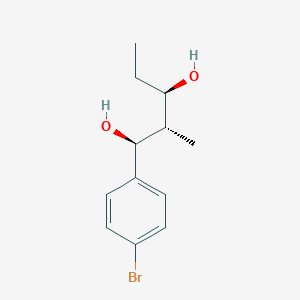
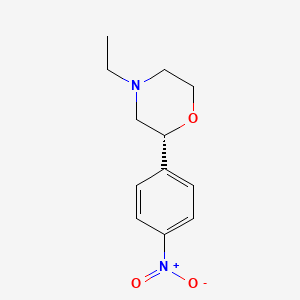
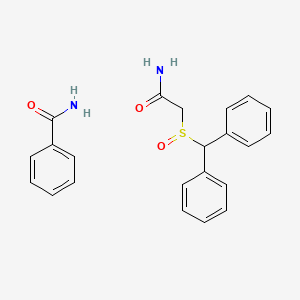
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)
